1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This particular compound has been studied for its potential therapeutic effects, especially in the context of brain-type glycogen phosphorylase inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale organic synthesis techniques. These methods include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The specific conditions for the industrial production of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- would depend on the desired purity and scale of production .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acids, while reduction might yield indole-2-carboxamides with different substituents .
Scientific Research Applications
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic effects in treating cerebral ischemia and other neurological conditions.
Industry: Used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- involves the inhibition of brain-type glycogen phosphorylase. This enzyme plays a crucial role in glycogen metabolism. By inhibiting this enzyme, the compound can regulate glucose metabolism, reduce cellular apoptosis, and protect against hypoxic-ischemic brain injury . The molecular targets include the active site of glycogen phosphorylase, and the pathways involved include glycolysis and oxidative phosphorylation .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3-phenyl-1H-indole-2-carboxamide: Known for its antiviral activity.
1H-Indole-3-carboxamide: Studied for its antimicrobial properties.
Uniqueness
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit brain-type glycogen phosphorylase and cross the blood-brain barrier makes it particularly valuable for neurological research .
Properties
CAS No. |
540740-74-7 |
---|---|
Molecular Formula |
C16H13ClN2OS |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
5-chloro-3-(2-methylphenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-4-2-3-5-13(9)21-15-11-8-10(17)6-7-12(11)19-14(15)16(18)20/h2-8,19H,1H3,(H2,18,20) |
InChI Key |
XGZDIGVLNBDOBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.